5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride is a heterocyclic compound that belongs to the imidazole family. It features a five-membered ring containing two nitrogen atoms, specifically at positions 1 and 3 of the ring. The compound is characterized by the presence of an amino group at position 5, a methyl group at position 1, and a carboxamide group at position 4. This unique structure contributes to its diverse chemical properties and biological activities. The hydrochloride form enhances its solubility in water, making it suitable for various applications in chemical and biological research.
The outcomes of these reactions can lead to various derivatives and modifications of the original compound, expanding its utility in synthetic chemistry.
The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride typically involves cyclization reactions starting from amido-nitriles. One common synthetic route includes:
These methods can be optimized for industrial production to ensure high yield and purity through advanced techniques like continuous flow reactors.
5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride has various applications across multiple fields:
Several compounds share structural similarities with 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride:
| Compound Name | Similarity Index |
|---|---|
| 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide | 0.98 |
| 4-Amino-5-carbamoylimidazole | 0.87 |
| 5-Amino-N,1-dimethyl-1H-imidazole-4-carboxamide | 0.93 |
| 5-Amino-1-propyl-1H-imidazole-4-carboxamide | 0.92 |
| 4-Amino-1-methyl-1H-imidazole-5-carboxamide | 0.87 |
The uniqueness of 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride lies in its specific substitution pattern and the presence of a hydrochloride salt, which enhances its solubility and stability compared to other similar compounds. This characteristic makes it particularly valuable in both research and industrial applications .
The compound’s systematic IUPAC name is 5-amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride. This nomenclature follows standard rules:
Trivial names include:
| Nomenclature Type | Example | Source |
|---|---|---|
| IUPAC Systematic | 5-amino-1-methyl-1H-imidazole-4-carboxamide | |
| Common Synonym | 1-Methyl-5-aminoimidazole-4-carboxamide HCl |
The hydrochloride salt enhances solubility in aqueous solutions, a critical feature for laboratory applications.
The compound belongs to the imidazole carboxamide family, characterized by:
Key derivatives include:
| Derivative | Structural Difference | Functional Role |
|---|---|---|
| AICAR | Ribose-5'-phosphate moiety at N1 | AMPK activation, purine synthesis |
| Temozolomide | Tetrazepinone ring substituent | DNA alkylation in cancer therapy |
The hydrochloride form’s crystalline structure improves stability for storage and handling.
The compound’s discovery is intertwined with mid-20th-century research on purine biosynthesis intermediates. Key milestones:
The hydrochloride salt gained prominence due to its utility in: